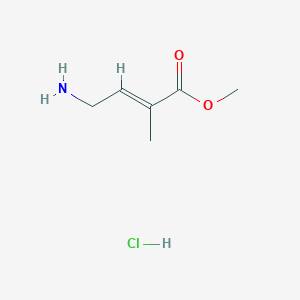

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride

Description

Properties

IUPAC Name |

methyl (E)-4-amino-2-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h3H,4,7H2,1-2H3;1H/b5-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBQMBAEUXCQQH-WGCWOXMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CN)/C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25692-00-6 | |

| Record name | methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Preparation: 2-Methylbut-2-Ene-1,4-Dial Bisacetals

The synthesis begins with 2-methylbut-2-ene-1,4-dial bisacetals, which are prepared by ozonolysis of crotonaldehyde acetals or hydrolysis of 2-methyl-4,4-diacetoxybut-2-enal. For example, 2-methyl-1,1,4,4-tetramethoxybut-2-ene is synthesized by reacting 2-methylbut-2-ene-1,4-dial with methanol under acidic conditions. This bisacetal serves as a stable intermediate for subsequent monoacetal formation.

Selective Hydrolysis to 4-Monoacetals

The bisacetal undergoes selective hydrolysis using dilute aqueous mineral acids (e.g., HCl, H₂SO₄) or acidic ion exchangers (e.g., Amberlyst-15) to yield 4-monoacetals of 2-methylbut-2-ene-1,4-dial. Reaction conditions typically involve temperatures of 40–150°C and solvents such as toluene or dichloromethane. For instance, heating 2-methyl-1,1,4,4-tetramethoxybut-2-ene with water and a strongly acidic ion exchanger at 80°C for 6 hours produces 2-methyl-4,4-dimethoxybut-2-enal in 42% yield.

Amination and Esterification

The 4-monoacetal intermediate is then subjected to amination. In a representative procedure, 2-methyl-4,4-dimethoxybut-2-enal is treated with ammonium chloride in methanol under reflux, followed by esterification with methyl chloroformate. The resulting methyl (2E)-4-amino-2-methylbut-2-enoate is isolated as the free base.

Hydrochloride Salt Formation

The free amine is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a solution of the compound in anhydrous diethyl ether. The product precipitates as a white crystalline solid, which is filtered and dried under vacuum.

Direct Synthesis from 3-Methyl-4,4-Dimethoxybut-2-Enol

Oxidation to 3-Methyl-4,4-Dimethoxybut-2-Enal

3-Methyl-4,4-dimethoxybut-2-enol is oxidized using Swern conditions (oxalyl chloride, dimethyl sulfide, and triethylamine) to yield 3-methyl-4,4-dimethoxybut-2-enal. This aldehyde is a key intermediate for subsequent amination.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 25°C. The reaction proceeds via formation of an imine intermediate, which is reduced to the primary amine. After 12 hours, the mixture is concentrated, and the crude product is purified by silica gel chromatography.

Esterification and Salt Formation

The amine intermediate is esterified using methyl iodide and potassium carbonate in dimethylformamide (DMF). The hydrochloride salt is obtained by treatment with concentrated HCl, followed by recrystallization from ethanol/ether.

Alternative Route via Vinyl Bromide Intermediate

Dibromination of 3-Methyl-4,4-Dimethoxybut-2-Enal

3-Methyl-4,4-dimethoxybut-2-enal is treated with triphenylphosphine and carbon tetrabromide in dichloromethane to form a geminal dibromoalkene. This step proceeds in 42% yield under optimized conditions.

Reduction to Vinyl Bromide

The dibromo compound is reduced with dimethyl phosphate and triethylamine in DMF at 60°C, yielding a 10:1 mixture of (E)- and (Z)-vinyl bromides. Silver nitrate-doped silica gel chromatography separates the isomers, with the (E)-isomer isolated in 85% purity.

Amination and Salt Formation

The (E)-vinyl bromide is reacted with aqueous ammonia in tetrahydrofuran (THF) at 0°C, followed by esterification with methyl chloroformate. The hydrochloride salt is precipitated using HCl gas.

Comparative Analysis of Synthetic Methods

Critical Reaction Parameters

Temperature and Solvent Effects

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons

Key Observations :

Amino Group Substitution: The target compound has a primary amine (-NH₂), while analogs like the dimethylamino derivatives (e.g., C₇H₁₄ClNO₂) feature tertiary amines (-N(CH₃)₂), which increase steric bulk and alter basicity . The trifluoroethyl-substituted analog (C₇H₁₀NO₂F₃·HCl) introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and lipophilicity .

Backbone Modifications: Replacement of the ester group with a carboxylic acid (C₇H₁₀NO₂F₃·HCl) or acyl chloride (C₆H₁₁Cl₂NO) drastically changes reactivity. Acyl chlorides are highly electrophilic, enabling nucleophilic substitutions .

Physicochemical Properties

Table 2: Predicted Physicochemical Data

- The target compound’s CCS values suggest moderate polarity, aligning with its ester and amino functionalities. Comparable data for analogs are unavailable, limiting direct comparisons.

Biological Activity

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride, also known as Methyl 4-amino-2-methylbut-2-enoate, is an organic compound with notable biological activities. Its structural characteristics, including the presence of an amino group and an ester functional group, contribute to its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 129.16 g/mol

- IUPAC Name : Methyl (E)-4-amino-2-methylbut-2-enoate hydrochloride

The compound's structure includes a double bond and a methyl group, which are significant for its biological interactions. The amino group facilitates hydrogen bonding, enhancing its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding and electrostatic interactions due to the amino group. This capability allows the compound to modulate various biochemical pathways, potentially influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, affecting signal transduction mechanisms.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in various assays. Key findings include:

- Transport Mechanisms :

- Cellular Uptake Assays :

- Enzyme Interaction :

Case Study 1: Cancer Research

In a study involving glioma cells, this compound was tested for its ability to inhibit growth. The results indicated a dose-dependent inhibition of cell proliferation, with IC values in the low micromolar range. This suggests that the compound may serve as a lead candidate for further development as an anti-cancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could enhance cell survival rates by modulating apoptotic pathways, indicating potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| Methyl 4-amino-2-methylbut-2-enoate | CHNO | Enzyme inhibition; receptor binding | Unique structural features facilitating interactions |

| Amino Acid Derivatives | Varies | Transport via amino acid systems | Commonly used in metabolic studies |

| GABA Analogues | CHNO | Neurotransmitter modulation | Structural similarity influencing biological activity |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride?

The synthesis of this compound typically involves a multi-step approach, including protection/deprotection of functional groups and acid-catalyzed esterification. For example, analogous procedures (e.g., ) use hydrochloric acid in dioxane to deprotect intermediates, followed by reduced-pressure distillation to isolate the hydrochloride salt. Key parameters include:

- Temperature control : Room temperature for acid-mediated deprotection to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates ().

- Purification : Recrystallization or column chromatography to achieve >95% purity ().

Critical validation steps include H-NMR to confirm stereochemistry (e.g., δ 9.00 ppm for amine protons in DMSO-d6) and mass spectrometry for molecular weight confirmation .

Q. Which analytical techniques are most effective for characterizing this compound?

Primary methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry (e.g., vinyl proton coupling constants for (2E) configuration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular formula (CHClNO) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks ().

- TLC/HPLC : Monitors reaction progress and purity ().

Q. What are the potential applications in medicinal chemistry or materials science?

The compound’s α,β-unsaturated ester and amine groups make it a candidate for:

- Bioactive molecule synthesis : As a Michael acceptor in enzyme inhibition studies ().

- Polymer precursors : The acrylate moiety enables radical polymerization for functional materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:

Q. What computational tools are recommended for validating crystal structures and hydrogen-bonding networks?

Q. How do hydrogen-bonding patterns influence the compound’s crystallinity and stability?

The amine and ester groups form robust N–H···O and O–H···Cl hydrogen bonds, creating 1D chains or 2D sheets ( ). These interactions:

Q. What experimental design considerations are critical for studying biological activity (e.g., antimicrobial assays)?

- Dose optimization : Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative bacterial strains.

- Control for hydrochloride counterion : Compare freebase vs. salt forms to isolate pharmacological effects ().

- Metabolic stability : Incubate with liver microsomes to assess pharmacokinetic profiles .

Q. How should researchers address contradictory synthesis yields reported in literature?

Contradictions often arise from:

- Impurity in starting materials : Use HPLC-purity verified reagents ().

- Reaction scalability : Pilot-scale trials (e.g., 10–100 g batches) identify mass-transfer limitations ().

- Statistical analysis : Apply Design of Experiments (DoE) to optimize parameters (e.g., pH, temperature) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.